Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

説明

特性

IUPAC Name |

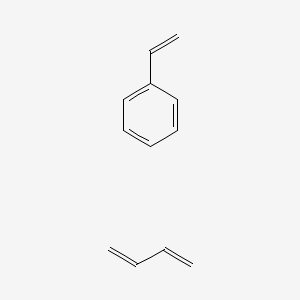

buta-1,3-diene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAZNLWOLGHBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68910-30-5, 9003-55-8, 66070-58-4, 68584-03-2, 68439-17-8, 709030-21-7, 68909-39-7, 106107-54-4, 79357-66-7, 709030-54-6, 709030-56-8, 694491-73-1, 110771-86-3, 106974-54-3 | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydroxy-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68910-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66070-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfurized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68439-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, tetrablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709030-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfonated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68909-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106107-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79357-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene-styrene diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709030-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, pentablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709030-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene-styrene triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694491-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, block, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110771-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Powder; [Sigma-Aldrich MSDS], Amorphous solid; [IARC] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogenated styrene-butadiene polymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene-butadiene copolymers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9003-55-8, 67762-70-3, 66070-58-4, 68584-03-2, 79357-66-7, 61789-96-6 | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubber, butadiene-styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Styrene - Butadiene block copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of styrene and Hydrocarbons, C4-5 unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Plioflex is an emulsion polymerized styrene-butadiene copolymer. Its primary targets are various materials where it is used as a binding and enhancing agent. These include tire compounds, conveyor belt covers, molded mechanical goods, light-colored articles, footwear, and gaskets.

Mode of Action

The mode of action of Plioflex involves its interaction with these materials. As a copolymer, it forms a strong and durable bond with the material, enhancing its properties. It is typically used in applications requiring non-staining and non-discoloring properties and enhanced building tack.

Result of Action

The result of Plioflex’s action is the enhancement of the properties of the materials it is applied to. This includes increased durability, resistance to staining and discoloration, and improved tack or stickiness.

Action Environment

The action of Plioflex can be influenced by environmental factors. For example, it should be stored in its original packaging in a dry atmosphere away from heat and ultraviolet light. These conditions help maintain the efficacy and stability of Plioflex.

生化学分析

Biochemical Properties

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated, plays a significant role in biochemical reactions due to its unique structure and properties. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific conditions and concentrations involved.

Cellular Effects

The effects of this compound, on cells and cellular processes are diverse and complex. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound, involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can result in significant changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound, can vary significantly with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound, is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, resulting in changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. These localization patterns can influence the compound’s effects on cellular function and metabolism.

生物活性

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated (often referred to as hydrogenated styrene-butadiene block copolymer or HSB) is a synthetic polymer known for its rubber-like properties and versatility in various industrial applications. This article explores the biological activity of HSB, including its synthesis, potential toxicity, and relevant case studies.

Synthesis and Properties

The synthesis of HSB involves two primary processes:

- Polymerization : The initial step includes the anionic polymerization of styrene and 1,3-butadiene to create a block copolymer.

- Hydrogenation : This process modifies the unsaturated bonds in the polymer to enhance stability and reduce reactivity, resulting in a material that is more durable and resistant to environmental factors.

HSB is characterized by:

- Excellent elasticity and resilience.

- Thermal stability due to hydrogenation.

- Resistance to chemical degradation.

General Toxicity

Research indicates that HSB has low toxicity levels. In studies assessing its effects on animal models, no significant treatment-related toxicity was observed at doses up to 1000 mg/kg body weight per day. This suggests a No-Observed-Effect Level (NOEL) that supports its safety for industrial use .

Mutagenicity and Genotoxicity

The mutagenic potential of HSB has been evaluated through various tests. While some studies indicate that high molecular weight polymers (greater than 10,000 Da) show low genotoxicity, further research is necessary to fully understand the implications of exposure in occupational settings .

Occupational Exposure Risks

HSB production involves exposure to its monomers, particularly 1,3-butadiene and styrene, both of which have been classified as potentially carcinogenic. Epidemiological studies have shown a correlation between prolonged exposure to these compounds and increased risks of hematopoietic malignancies among workers in the rubber industry .

Case Studies

- Styrene-Butadiene Rubber Industry : A cohort study involving workers exposed to high levels of butadiene and styrene reported an increased incidence of leukemia. The study emphasized the importance of monitoring exposure levels and implementing safety measures in industrial environments .

- Environmental Impact Assessments : Reports from various industrial sites indicated that indoor concentrations of butadiene were significantly higher than outdoor levels, raising concerns about worker safety and environmental pollution .

Applications and Benefits

HSB is utilized across multiple sectors due to its favorable properties:

- Adhesives and Sealants : Its flexibility and adhesion qualities make it ideal for bonding applications.

- Coatings : HSB provides durability and resistance to environmental factors in protective coatings.

- Biomedical Applications : When blended with biodegradable polymers, HSB can enhance biocompatibility for medical uses.

科学的研究の応用

Applications in Industry

HSBR finds applications across multiple industries due to its favorable properties:

Case Study 1: Tire Manufacturing

A study conducted by Sumitomo Rubber Industries highlighted the use of HSBR in tire production. The research demonstrated that HSBR provides enhanced wear resistance compared to conventional styrene-butadiene rubber (SBR). The wear tests indicated that tires made with HSBR exhibited lower fatigue wear rates under high-stress conditions, resulting in longer service life .

Case Study 2: Mechanical Properties

Research published in the Journal of Applied Polymer Science explored the mechanical properties of HSBR using coarse-grained molecular dynamics simulations. The findings revealed that hydrogenation increases the entanglement density within the polymer matrix, leading to improved stress-strain behavior under mechanical loads. This enhancement is critical for applications requiring high-performance materials .

準備方法

Anionic Block Copolymerization

Anionic polymerization remains the dominant method for producing styrene-butadiene block copolymers (SBS or SBR), particularly when targeting star-shaped architectures. The process involves:

-

Monomer feed ratios : Styrene content typically ranges from 3–25 wt%, with butadiene constituting 75–97 wt%. A 10:90 styrene-to-butadiene ratio is frequently employed to balance mechanical strength and elastomeric properties.

-

Solvent systems : Cyclohexane is preferred for its inertness and compatibility with organolithium catalysts. Alternatives include hexane and toluene.

-

Catalysts : n-Butyllithium initiates polymerization at 30–70°C, achieving near-quantitative monomer conversion. Modifiers like tetrahydrofuran (THF) or glycol ethers regulate butadiene microstructure, increasing 1,2-vinyl content to >50%. For example, THF at 0.1–1.0 molar ratio to catalyst elevates 1,2-polymerization from 28.7% to 65.7%.

-

Coupling agents : Divinylbenzene or silicon tetrachloride creates multi-arm star polymers, enhancing shear stability in lubricant applications.

Table 1: Anionic Polymerization Conditions for SBS Copolymers

Emulsion Polymerization

Radical-initiated emulsion polymerization offers a cost-effective route for random styrene-butadiene copolymers (SBR):

-

Continuous process : Monomers, water, soap (e.g., fatty acid salts), and initiators (e.g., potassium persulfate) are fed into cascaded reactors at 5–50°C.

-

Conversion control : Reactions halt at 15–40% monomer conversion to prevent gelation, followed by shortstopping agents like hydroquinone.

-

Post-treatment : Unreacted butadiene is flash-distilled, while styrene is removed via steam stripping.

Hydrogenation of Styrene-Butadiene Copolymers

Hydrogenation saturates >95% of butadiene’s double bonds, drastically improving oxidative stability. Two catalytic systems dominate industrial practice:

Heterogeneous Titanium Catalysts

Homogeneous Nickel Catalysts

-

Nickel octanoate/triethylaluminum : Operates at milder conditions (80–120°C, 20–50 bar H₂), suitable for heat-sensitive polymers.

-

Selectivity : Targets 1,4-polybutadiene units while preserving aromatic styrene rings.

Table 2: Hydrogenation Efficiency Across Catalytic Systems

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Hydrogenation (%) |

|---|---|---|---|

| TiCl₄/Et₃Al | 120 | 50 | 99.5 |

| Ni(oct)₂/Et₃Al | 90 | 30 | 97.8 |

Post-Hydrogenation Processing

Final polymer isolation involves:

-

Solvent removal : Steam stripping recovers >98% cyclohexane for reuse.

-

Drying : Extruders dehydrate polymer crumbs to <0.5% moisture.

-

Oil blending : Hydrogenated SBS is dissolved in Group II/III base oils (12 wt%) at 120–150°C to create viscosity index improvers.

Comparative Analysis of Preparation Methods

Table 3: Anionic vs. Emulsion Polymerization

| Parameter | Anionic Method | Emulsion Method |

|---|---|---|

| Architecture | Block, star | Random |

| 1,2-Butadiene content | Adjustable (28–65%) | Fixed (~18%) |

| Molecular weight | Narrow distribution | Broad distribution |

| Application | Lubricant additives | Tires, adhesives |

Industrial Applications and Performance

Hydrogenated styrene-butadiene copolymers excel in:

Q & A

Q. What experimental methods are recommended for synthesizing hydrogenated styrene-butadiene polymers (HSBP) in laboratory settings?

Hydrogenation of styrene-butadiene copolymers is typically achieved via catalytic hydrogenation using transition metal catalysts (e.g., palladium, nickel, or ruthenium) under controlled pressure (1–50 bar H₂) and temperature (80–150°C). Solvent selection (e.g., toluene or cyclohexane) influences reaction efficiency by ensuring polymer solubility . Electrochemical-assisted hydrogenation has also been explored, enabling precise control over hydrogenation levels by modulating current density and electrolyte flow rates . Post-reaction, residual catalyst removal via filtration or centrifugation is critical for purity.

Q. How can the degree of hydrogenation in HSBP be quantitatively determined?

- Nuclear Magnetic Resonance (NMR): ¹H NMR analysis of olefinic proton signals (δ 4.5–6.0 ppm) before and after hydrogenation quantifies residual double bonds.

- Fourier-Transform Infrared Spectroscopy (FTIR): Disappearance of C=C stretching bands (~965 cm⁻¹) confirms hydrogenation .

- Iodine Value Testing: Measures unsaturation via iodine addition to remaining double bonds . Comparative studies using these methods are recommended to minimize analytical discrepancies.

Q. What are the key thermal properties of HSBP, and how are they characterized?

- Glass Transition Temperature (Tg): Determined via Differential Scanning Calorimetry (DSC). Hydrogenation increases Tg due to reduced chain mobility from saturated backbones (e.g., Tg rises from -60°C to -40°C for 90% hydrogenation) .

- Thermal Stability: Thermogravimetric Analysis (TGA) shows decomposition onset temperatures typically >300°C, influenced by hydrogenation extent and catalyst residues .

Advanced Research Questions

Q. How do side reactions during hydrogenation (e.g., over-hydrogenation, chain scission) impact HSBP microstructure, and how can these be mitigated?

Over-hydrogenation can lead to brittleness by satulating aromatic rings (rare but possible under extreme conditions). Chain scission, detected via Gel Permeation Chromatography (GPC), occurs if aggressive catalysts (e.g., Pt) or high temperatures degrade the polymer backbone. Mitigation strategies:

- Use selective catalysts (e.g., Pd/C) with optimized H₂ pressure .

- Monitor molecular weight distribution pre- and post-hydrogenation using GPC .

Q. What computational methods are effective in modeling hydrogenation kinetics and predicting HSBP properties?

- Density Functional Theory (DFT): Models hydrogenation energetics at double-bond sites, explaining regioselectivity .

- Molecular Dynamics (MD): Simulates post-hydrogenation chain packing and Tg trends. For example, MD predicts a 15–20°C Tg increase per 10% hydrogenation .

- Machine Learning (ML): Trained on experimental datasets (e.g., catalyst type, H₂ pressure, reaction time), ML can predict hydrogenation efficiency (±5% error) .

Q. What contradictions exist in literature regarding HSBP’s mechanical performance, and how can they be resolved?

Discrepancies in tensile strength reports (e.g., 10–25 MPa for 80% hydrogenation) arise from variations in:

- Molecular Weight Distribution: Broader distributions reduce strength .

- Residual Catalyst Particles: Agglomerates act as stress concentrators . Standardized synthesis protocols (e.g., ASTM D638 for tensile testing) and thorough characterization (SEM for morphology) are critical for reconciling data .

Methodological Considerations

Q. What advanced spectroscopic techniques resolve ambiguities in HSBP’s hydrogenation level?

- Solid-State ¹³C NMR: Differentiates between residual aromatic (δ 125–140 ppm) and aliphatic carbons.

- Raman Spectroscopy: Detects subtle C=C vibrations in partially hydrogenated samples (limit of detection: ~2% unsaturation) . Cross-validation with iodometric titration reduces measurement uncertainty.

Q. How do hydrogenation conditions influence HSBP’s chemical resistance?

Increased saturation reduces susceptibility to ozonolysis and UV degradation. Accelerated aging tests (e.g., ASTM D1149 for ozone resistance) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。